N-(4-acetylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide, commonly known as ATB-346, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a derivative of naproxen, a non-steroidal anti-inflammatory drug (NSAID), and has been designed to improve the safety and efficacy of this class of drugs.
Wirkmechanismus
ATB-346 works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain. Unlike traditional N-(4-acetylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamides, ATB-346 selectively targets the COX-2 enzyme, which is the main mediator of inflammation, while sparing the COX-1 enzyme, which is important for maintaining the integrity of the gastrointestinal tract.
Biochemical and Physiological Effects
ATB-346 has been shown to reduce inflammation and pain in animal models of arthritis and colitis. The compound has also been shown to have a favorable safety profile, with minimal gastrointestinal toxicity compared to traditional N-(4-acetylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamides.
Vorteile Und Einschränkungen Für Laborexperimente
ATB-346 has several advantages for laboratory experiments, including its high potency and selectivity for COX-2. However, the compound is relatively new and there is limited information available on its pharmacokinetics and toxicity in humans.
Zukünftige Richtungen
There are several potential future directions for research on ATB-346. One area of interest is the use of the compound for the treatment of inflammatory conditions in humans. Clinical trials are currently underway to evaluate the safety and efficacy of ATB-346 in patients with osteoarthritis and other inflammatory conditions.
Another area of interest is the development of new derivatives of ATB-346 with improved pharmacokinetic and pharmacodynamic properties. This could lead to the development of more effective and safer anti-inflammatory drugs.
In conclusion, ATB-346 is a novel compound with promising therapeutic applications for the treatment of inflammatory conditions. Further research is needed to fully understand its pharmacological properties and potential as a therapeutic agent.
Synthesemethoden
ATB-346 is synthesized through a multi-step process that involves the reaction of naproxen with various reagents to produce the final product. The synthesis method is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
ATB-346 has been extensively studied for its potential therapeutic applications. The compound has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions such as osteoarthritis, rheumatoid arthritis, and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S/c1-11(20)12-6-8-13(9-7-12)18-16(21)10-19-17(22)14-4-2-3-5-15(14)25(19,23)24/h2-9H,10H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYKFFDGTIWUEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.